1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a pyridazinone ring, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridazinone ring. One common method involves the reaction of 4-bromobenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyridazinone ring. The resulting compound is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl groups in the pyridazinone ring can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzoyl)-4-piperidinecarboxylic acid: Similar structure but lacks the pyridazinone ring.
3-(4-Bromophenyl)propanoic acid: Contains a bromophenyl group but has a different backbone structure.
Uniqueness
1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is unique due to the presence of the pyridazinone ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C18H18BrN3O4 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H18BrN3O4/c19-14-3-1-12(2-4-14)15-5-6-16(23)22(20-15)11-17(24)21-9-7-13(8-10-21)18(25)26/h1-6,13H,7-11H2,(H,25,26) |
InChI Key |
TYUHWUMLGBVBIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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